

Application Notes and Protocols for YM-230888 in Rodent Behavioral Models

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Compound of Interest

Compound Name: YM-230888

Cat. No.: B15620582

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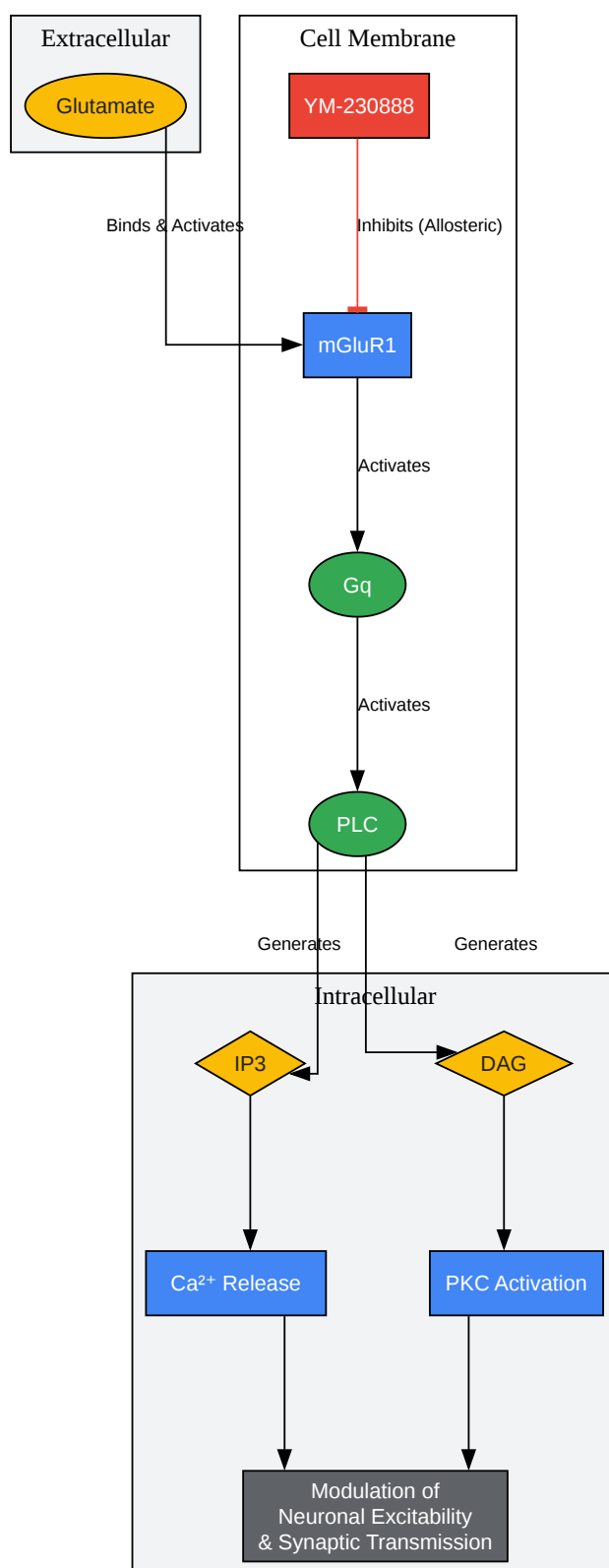
For Researchers, Scientists, and Drug Development Professionals

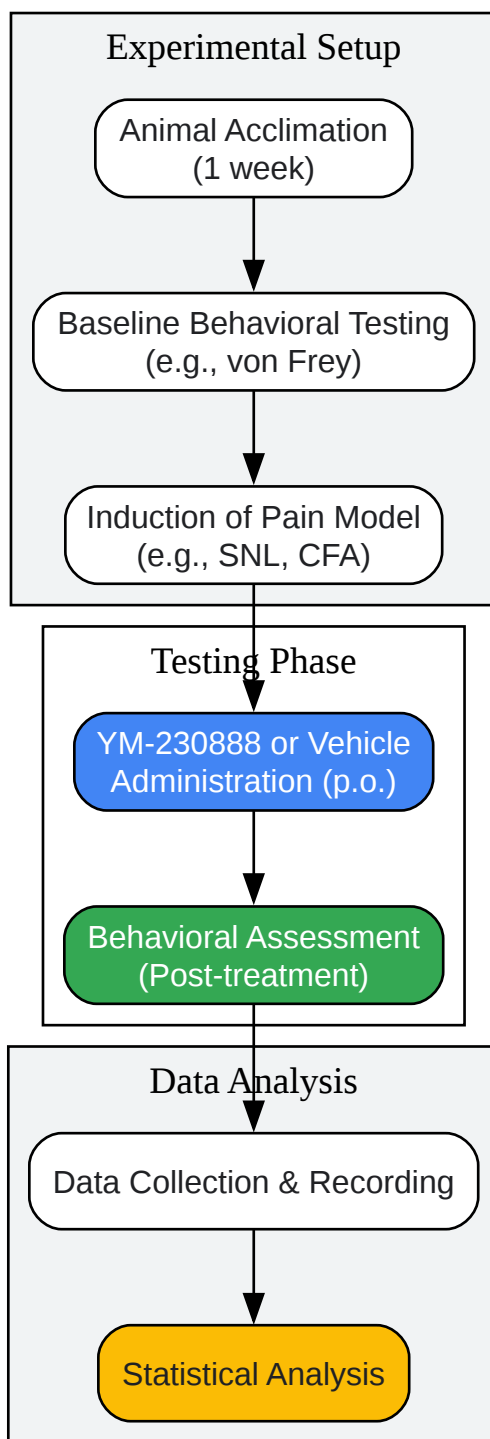
Introduction

YM-230888 is a potent, selective, and orally active non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] It binds to an allosteric site on the mGluR1, exhibiting high affinity and selectivity over other mGluR subtypes and ionotropic glutamate receptors.[1] The blockade of mGluR1 has been identified as a promising therapeutic strategy for the management of chronic pain.[1] These application notes provide a summary of the behavioral effects of **YM-230888** in established rodent models of chronic pain and protocols for key experiments.

Signaling Pathway of mGluR1

Metabotropic glutamate receptor 1 is a G-protein coupled receptor that, upon activation by glutamate, stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic transmission.





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References

- 1. Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist YM-230888 in chronic pain rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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